Cas no 1550900-91-8 (2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol)

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol structure
1550900-91-8 structure
商品名:2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol
CAS番号:1550900-91-8
MF:C10H17N3O
メガワット:195.261482000351
CID:6343107
PubChem ID:83154323

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol
    • EN300-1147555
    • 2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
    • 1550900-91-8
    • AKOS021475957
    • インチ: 1S/C10H17N3O/c1-7(8-2-3-8)9-6-10(11)13(12-9)4-5-14/h6-8,14H,2-5,11H2,1H3
    • InChIKey: LPGJUSPYODQBON-UHFFFAOYSA-N
    • ほほえんだ: OCCN1C(=CC(C(C)C2CC2)=N1)N

計算された属性

  • せいみつぶんしりょう: 195.137162174g/mol
  • どういたいしつりょう: 195.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147555-5.0g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8
5g
$4184.0 2023-06-09
Enamine
EN300-1147555-0.5g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
0.5g
$1152.0 2023-10-25
Enamine
EN300-1147555-0.1g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
0.1g
$1056.0 2023-10-25
Enamine
EN300-1147555-0.05g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
0.05g
$1008.0 2023-10-25
Enamine
EN300-1147555-0.25g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
0.25g
$1104.0 2023-10-25
Enamine
EN300-1147555-1g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
1g
$1200.0 2023-10-25
Enamine
EN300-1147555-2.5g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
2.5g
$2351.0 2023-10-25
Enamine
EN300-1147555-1.0g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8
1g
$1442.0 2023-06-09
Enamine
EN300-1147555-10.0g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8
10g
$6205.0 2023-06-09
Enamine
EN300-1147555-5g
2-[5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yl]ethan-1-ol
1550900-91-8 95%
5g
$3479.0 2023-10-25

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol 関連文献

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-olに関する追加情報

Introduction to 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol (CAS No. 1550900-91-8)

2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol is a heterocyclic compound with significant potential in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1550900-91-8, belongs to the pyrazole class of molecules, which are widely recognized for their diverse biological activities and structural versatility. The presence of both amino and hydroxyl functional groups, along with a cyclopropyl ethyl side chain, contributes to its unique chemical properties and makes it a subject of interest for medicinal chemists.

The structural features of 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol position it as a promising candidate for further investigation in drug discovery. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The specific substitution pattern in this compound, particularly the 1-cyclopropylethyl moiety, is believed to enhance its interactions with biological targets, potentially leading to improved pharmacokinetic profiles.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds more accurately. Studies suggest that the amino group in 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol could serve as a hydrogen bond acceptor or participate in ionic interactions with biological targets, while the hydroxyl group may contribute to solubility and metabolic stability. These interactions are critical for determining the compound's efficacy and selectivity in therapeutic applications.

In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate inflammatory pathways. Pyrazole derivatives have shown promise in this area, with some compounds exhibiting anti-inflammatory properties comparable to established therapeutics. The structural motif of 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol aligns well with this trend, as it combines features known to interact with key inflammatory mediators.

The cyclopropylethyl side chain is particularly noteworthy, as it introduces steric bulk that can influence binding geometry and improve target specificity. This feature has been exploited in other drug candidates, where similar structural elements have been shown to enhance binding affinity and reduce off-target effects. Preliminary computational studies on 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-ylethan-1-ol suggest that this substitution may contribute to favorable interactions with proteins involved in inflammatory signaling.

Furthermore, the compound's solubility profile appears promising for further development. The presence of both polar (amino and hydroxyl) and non-polar (cyclopropylethyl) functional groups suggests that it may be amenable to formulation into various dosage forms, enhancing its potential for clinical translation. This balance between polar and non-polar characteristics is often desirable in drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.

Current research efforts are focused on synthesizing analogs of 2-5-amino-3-(1-cyclopropylethyl)-1H-pyrazol-1-yethan-l-one to optimize its pharmacological properties. By modifying substituents such as the cyclopropylethyl group or introducing additional functional groups, researchers aim to enhance potency, selectivity, and pharmacokinetic profiles. These modifications are guided by data from high-throughput screening (HTS) campaigns and structure-based drug design approaches.

The hydroxyl group in particular has been identified as a key feature for further exploration. Functionalization or derivatization of this group could lead to novel analogs with enhanced biological activity or improved drug-like properties. For instance, etherification or esterification of the hydroxyl group might alter solubility or metabolic stability while preserving target interactions.

In conclusion, 2--5--amino--3--(l--cyclopropylethyl)--lH--pyrazol-l--yethan-l--one (CAS No.--1550900--91--8) represents a structurally intriguing compound with potential applications in pharmaceutical development. Its unique combination of functional groups and substitution patterns makes it a valuable scaffold for further medicinal chemistry investigations. As research progresses, this compound may contribute to the discovery of novel therapeutic agents targeting inflammatory and other diseases.

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